Phenanthrene-[U-13C] Phenanthrene-[U-13C]
Brand Name: Vulcanchem
CAS No.: 1262770-68-2
VCID: VC16178179
InChI: InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
SMILES:
Molecular Formula: C14H10
Molecular Weight: 192.127 g/mol

Phenanthrene-[U-13C]

CAS No.: 1262770-68-2

Cat. No.: VC16178179

Molecular Formula: C14H10

Molecular Weight: 192.127 g/mol

* For research use only. Not for human or veterinary use.

Phenanthrene-[U-13C] - 1262770-68-2

Specification

CAS No. 1262770-68-2
Molecular Formula C14H10
Molecular Weight 192.127 g/mol
IUPAC Name phenanthrene
Standard InChI InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
Standard InChI Key YNPNZTXNASCQKK-FIJHWJEJSA-N
Isomeric SMILES [13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH][13CH]=[13C]32
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C32

Introduction

Structural and Chemical Properties of Phenanthrene-[U-13C]

PropertyValueSource
Molecular Formula¹³C₁₄H₁₀
Molecular Weight192.13 g/mol
CAS Registry Number1173018-81-9
InChI KeyYNPNZTXNASCQKK-FIJHWJEJSA-N

Spectroscopic Characterization

Applications in Environmental and Microbial Research

Tracking Microbial Degradation Pathways

Phenanthrene-[U-13C] is critical in stable isotope probing (SIP) studies to identify microbial communities capable of degrading PAHs. In a study published in Nature, researchers used ¹³C-labeled phenanthrene to trace its incorporation into microbial DNA, enabling the identification of phenanthrene-degrading bacteria such as Staphylococcus, Pelomonas, and Paracoccus . Key findings include:

  • Isotopic Enrichment: DNA from ¹³C-phenanthrene incubations showed distinct banding patterns in denaturing gradient gel electrophoresis (DGGE), confirming selective incorporation of the labeled compound .

  • Taxonomic Diversity: SIP coupled with Nanopore sequencing revealed uncultured Rhodobacteraceae as potential degraders, highlighting the compound’s utility in exploring novel microbial pathways .

Assessing PAH Bioavailability in Environmental Matrices

The compound is used to study adsorption and bioaccessibility in complex matrices like nanoplastics. For example, ¹³C-phenanthrene adsorbed onto nanoplastic agglomerates showed reduced bioavailability compared to dissolved forms, as evidenced by lower microbial uptake rates . This application underscores the importance of isotopic labeling in environmental risk assessments.

Role in Metabolic and Toxicokinetic Studies

Interactions with Carcinogenic PAHs

Phenanthrene-[U-13C] serves as a co-administered agent in studies investigating PAH mixture effects. In a human toxicokinetics study, phenanthrene (non-labeled) reduced the absorption of [¹⁴C]-benzo[a]pyrene (BaP) by 4.4-fold, increasing its volume of distribution (Vd) by 2-fold . While this study used unlabeled phenanthrene, the findings highlight the compound’s potential to modulate the bioavailability of co-administered PAHs.

Metabolite Profiling

Phenanthrene’s degradation pathways involve dihydrodiol intermediates, which are critical for toxicity assessments. Unlabeled phenanthrene is metabolized to cis-9,10-dihydroxy-9,10-dihydrophenanthrene and cis-3,4-dihydroxy-3,4-dihydrophenanthrene, as confirmed by mass spectrometry (MS) and NMR . The use of Phenanthrene-[U-13C] in analogous studies would enable precise tracking of these metabolites in biological systems.

Analytical Applications in Quantification

Isotope Dilution GC-MS/MS for PAH Metabolites

Phenanthrene-[U-13C] derivatives are employed as internal standards in quantifying PAH metabolites in human urine. A CDC-developed method uses ¹³C-labeled hydroxylated PAHs (OH-PAHs) to improve accuracy in detecting metabolites such as 3-hydroxyphenanthrene . Key method parameters include:

ParameterValueSource
Detection Limit1–1000 pg/μL (depending on analyte)
Between-Day Variability4.7–19%
Matrix-Spiked Linearityr = 0.92–1.00

Enhancing Method Sensitivity

The use of ¹³C-labeled internal standards minimizes matrix effects and improves recovery rates. For example, ¹³C₆-2-methyl-1-naphthol is used to quantify methylnaphthalene metabolites, demonstrating the compound’s versatility in multi-analyte assays .

Spectroscopic Utilities in Structure Elucidation

13C NMR Applications

The isotopic labeling in Phenanthrene-[U-13C] enhances signal resolution in ¹³C NMR, aiding in the identification of PAH derivatives. For instance, the biphenanthrene derivative from Bletilla striata was characterized using ¹³C-NMR, which resolved overlapping signals in complex structures .

MS Fragmentation Patterns

In mass spectrometry, the ¹³C enrichment alters fragmentation pathways, providing diagnostic ions for metabolite identification. For example, ¹³C-labeled dihydrodiols exhibit characteristic fragment ions at m/z 193 and 165 due to losses of H₂O and CO₂ .

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